molecular formula C9H6Cl2N6 B13690118 2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine

2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine

Cat. No.: B13690118
M. Wt: 269.09 g/mol
InChI Key: TUMYZSXRMYKNMG-UHFFFAOYSA-N
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Description

2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the purine ring, and a 1-methyl-1H-pyrazol-4-yl group at the 9 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Chlorination: The purine derivative is chlorinated at the 2 and 6 positions using reagents such as phosphorus pentachloride or thionyl chloride.

    Pyrazole Introduction: The 1-methyl-1H-pyrazol-4-yl group is introduced through a nucleophilic substitution reaction. This involves reacting the chlorinated purine with 1-methyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atoms at the 2 and 6 positions can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used in the presence of bases like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of purine N-oxides.

    Reduction Products: Reduction can result in the formation of dihydropurine derivatives.

Scientific Research Applications

2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropurine: Lacks the 1-methyl-1H-pyrazol-4-yl group.

    9-(1-methyl-1H-pyrazol-4-yl)-9H-purine: Lacks the chlorine atoms at the 2 and 6 positions.

    2,6-Dichloro-9H-purine: Lacks the 1-methyl-1H-pyrazol-4-yl group.

Uniqueness

2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is unique due to the presence of both chlorine atoms and the 1-methyl-1H-pyrazol-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H6Cl2N6

Molecular Weight

269.09 g/mol

IUPAC Name

2,6-dichloro-9-(1-methylpyrazol-4-yl)purine

InChI

InChI=1S/C9H6Cl2N6/c1-16-3-5(2-13-16)17-4-12-6-7(10)14-9(11)15-8(6)17/h2-4H,1H3

InChI Key

TUMYZSXRMYKNMG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)N2C=NC3=C2N=C(N=C3Cl)Cl

Origin of Product

United States

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